(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a butylamino sulfonyl group attached to a phenyl ring, which is further connected to a nitrophenyl group through a propenamide linkage. The compound’s distinct structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Butylamino Sulfonyl Intermediate: The initial step involves the reaction of butylamine with sulfonyl chloride to form the butylamino sulfonyl intermediate.
Coupling with 4-Bromoacetophenone: The intermediate is then coupled with 4-bromoacetophenone under basic conditions to form the corresponding sulfonyl phenyl ketone.
Nitrophenyl Addition: The sulfonyl phenyl ketone is reacted with 2-nitrobenzaldehyde in the presence of a base to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The butylamino sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Mechanism of Action
The mechanism of action of (E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. Additionally, the butylamino sulfonyl group can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy.
Comparison with Similar Compounds
- (E)-N-{4-[(METHYLAMINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE
- (E)-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE
- (E)-N-{4-[(PROPYLAMINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE
Comparison: Compared to its similar compounds, (E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE exhibits unique properties due to the presence of the butylamino sulfonyl group. This group enhances the compound’s lipophilicity and binding affinity, making it more effective in certain applications. Additionally, the compound’s structural features contribute to its distinct reactivity and potential biological activities.
Properties
IUPAC Name |
(E)-N-[4-(butylsulfamoyl)phenyl]-3-(2-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-2-3-14-20-28(26,27)17-11-9-16(10-12-17)21-19(23)13-8-15-6-4-5-7-18(15)22(24)25/h4-13,20H,2-3,14H2,1H3,(H,21,23)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZAORVRXLIMHR-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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